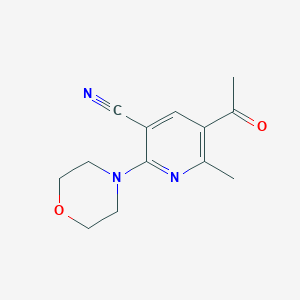
5-Acetyl-6-methyl-2-morpholinonicotinonitrile
Übersicht
Beschreibung
5-Acetyl-6-methyl-2-morpholinonicotinonitrile is an organic compound. It has a molecular formula of C13H15N3O2 and a molecular weight of 245.282 .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile is defined by its molecular formula, C13H15N3O2 . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Bioactive Molecules
5-Acetyl-6-methyl-2-morpholinonicotinonitrile is a compound involved in the synthesis of various bioactive molecules. For instance, its derivatives have been used to synthesize potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). Furthermore, pyridine derivatives related to this compound have demonstrated significant insecticidal activities against cowpea aphid, indicating potential applications in agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anti-inflammatory Applications
Derivatives of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile have been synthesized and tested for their anti-inflammatory activities. Notably, some derivatives exhibited anti-inflammatory activity superior to acetylsalicylic acid, highlighting their potential as therapeutic agents (Jakubkienė, Burbulienė, Mekuskiene, Udrenaite, Gaidelis, & Vainilavicius, 2003).
Applications in Chemical Synthesis and Pharmacotherapeutic Potential
The compound and its derivatives have been utilized in various chemical synthesis processes. For instance, new derivatives of 2-thiouracil and 6-methyl-2-thiouracil have been synthesized using 5-Acetyl-6-methyl-2-morpholinonicotinonitrile, and their structures were confirmed through spectral analyses (Pospieszny, Małecka, & Paryzek, 2010). Additionally, the compound's derivatives have been used to produce various thiophene and thiolester derivatives, showcasing its versatility in organic synthesis (Elnagdi, Selim, El Latif, & Samia, 2002).
Labeling and Imaging Applications
Interestingly, derivatives of 5-Acetyl-6-methyl-2-morpholinonicotinonitrile have been used in improving the labeling of morpholino oligomers, a class of molecules used in molecular imaging and drug development. The research aimed at achieving high labeling efficiency, which is crucial for the clear visualization of biological targets (Liu, Zhang, He, Zhu, Rusckowski, & Hnatowich, 2002).
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(10(2)17)7-11(8-14)13(15-9)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSPULDALBDMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCOCC2)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-morpholinonicotinonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


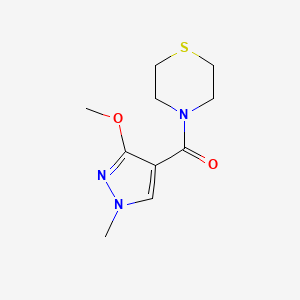
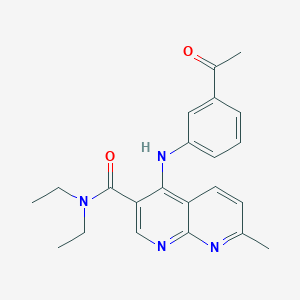
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
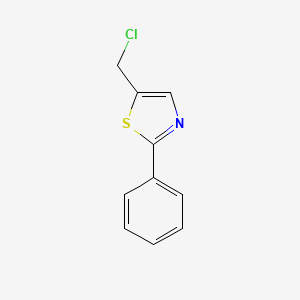
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
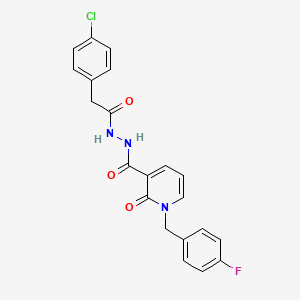
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
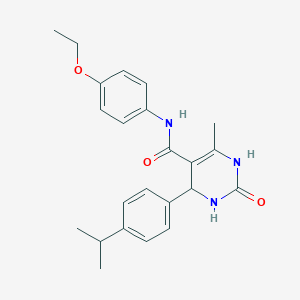

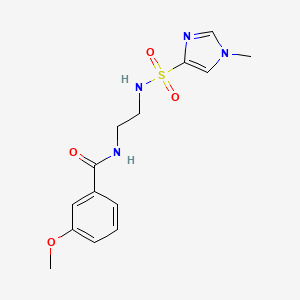

![3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2416236.png)